2-[3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol
CAS No.:
Cat. No.: VC13451779
Molecular Formula: C17H26N2O
Molecular Weight: 274.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H26N2O |
|---|---|
| Molecular Weight | 274.4 g/mol |
| IUPAC Name | 2-[3-[benzyl(cyclopropyl)amino]piperidin-1-yl]ethanol |
| Standard InChI | InChI=1S/C17H26N2O/c20-12-11-18-10-4-7-17(14-18)19(16-8-9-16)13-15-5-2-1-3-6-15/h1-3,5-6,16-17,20H,4,7-14H2 |
| Standard InChI Key | JXRXSROUZBNDSX-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)CCO)N(CC2=CC=CC=C2)C3CC3 |
| Canonical SMILES | C1CC(CN(C1)CCO)N(CC2=CC=CC=C2)C3CC3 |
Introduction
2-[3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol is a chemical compound that has garnered attention in the field of organic chemistry, particularly for its structural complexity and potential applications in pharmaceutical research. Despite its specific use being somewhat limited due to its discontinuation by certain suppliers, it remains an interesting subject for study due to its unique molecular structure.
Related Compounds
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Piperidine-based compounds are known for their affinity towards various biological targets, including neurotransmitter transporters and receptors .
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Benzyl-cyclopropyl-amino groups may contribute to specific pharmacokinetic properties, such as improved lipophilicity.
Research Challenges and Future Directions
Given the limited availability of specific research on 2-[3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol, future studies could focus on its synthesis, biological evaluation, and potential applications in medicinal chemistry. The compound's unique structure suggests it could serve as a scaffold for designing new drugs targeting specific biological pathways.
Future Research Directions Table
| Area of Research | Potential Focus |
|---|---|
| Synthesis Optimization | Developing efficient synthesis routes to improve yield and purity |
| Biological Evaluation | Investigating interactions with neurotransmitter systems or other biological targets |
| Medicinal Chemistry Applications | Designing analogs with improved pharmacokinetic profiles |
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